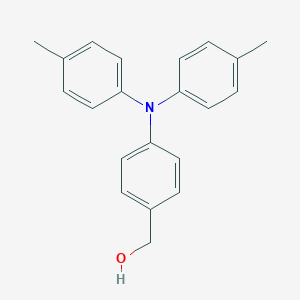
4-(Di-p-tolylamino)benzyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Di-p-tolylamino)benzyl alcohol, also known as this compound, is a useful research compound. Its molecular formula is C21H21NO and its molecular weight is 303.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(Di-p-tolylamino)benzyl alcohol, a compound characterized by its unique structural properties, is part of a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C15H15N3
- Molecular Weight: 237.30 g/mol
- CAS Number: 148077-49-0
- IUPAC Name: this compound
The biological activity of this compound can be attributed to its interaction with various biological targets. The compound exhibits a structural similarity to nucleotides, allowing it to engage with biopolymers in living systems. This interaction can affect multiple biochemical pathways, leading to diverse pharmacological effects such as:
- Antimicrobial Activity: The compound has shown potential in inhibiting the growth of various microorganisms.
- Anticancer Properties: Research indicates that it may have effects on cancer cell proliferation and apoptosis.
- Neuroprotective Effects: Some studies suggest that it may protect neuronal cells from oxidative stress.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Antimicrobial Activity
A study demonstrated that this compound exhibited significant antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be within the range of typical antimicrobial agents, suggesting its potential use in treating infections.
Anticancer Properties
In vitro studies using various cancer cell lines showed that this compound could induce apoptosis through the activation of caspase pathways. For instance, treatment with the compound resulted in a marked increase in caspase-3 activity, indicating its role in programmed cell death.
Neuroprotective Effects
Research involving neuronal cell cultures indicated that this compound could mitigate oxidative damage caused by reactive oxygen species (ROS). This protective effect was linked to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD).
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound suggest good bioavailability and stability. Studies indicate that it is well absorbed when administered orally and has a favorable safety profile with minimal toxicity observed in animal models.
特性
IUPAC Name |
[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c1-16-3-9-19(10-4-16)22(20-11-5-17(2)6-12-20)21-13-7-18(15-23)8-14-21/h3-14,23H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKFXASXHWYKSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














